molecular formula C22H19NO5S B11768105 N-(7-Benzoyl-2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-4-methylbenzenesulfonamide

N-(7-Benzoyl-2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-4-methylbenzenesulfonamide

Cat. No.: B11768105
M. Wt: 409.5 g/mol
InChI Key: ATXWKJYQISBOKO-UHFFFAOYSA-N
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Description

N-(7-Benzoyl-2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-4-methylbenzenesulfonamide is a complex organic compound that features a benzodioxin core structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(7-Benzoyl-2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-4-methylbenzenesulfonamide typically involves multiple steps. One common route starts with the reaction of 2,3-dihydrobenzo[b][1,4]dioxin-6-amine with 4-methylbenzenesulfonyl chloride in the presence of a base such as sodium carbonate. This reaction yields the intermediate sulfonamide, which is then subjected to benzoylation using benzoyl chloride to form the final product .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(7-Benzoyl-2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-4-methylbenzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can be used to modify the benzoyl group.

    Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride can be used.

    Substitution: Nucleophiles like amines or thiols can be employed under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a sulfone, while reduction could produce a benzyl alcohol derivative.

Scientific Research Applications

N-(7-Benzoyl-2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-4-methylbenzenesulfonamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(7-Benzoyl-2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-4-methylbenzenesulfonamide involves its interaction with specific molecular targets. The benzoyl and sulfonamide groups are key to its activity, allowing it to bind to enzymes or receptors and modulate their function. This can lead to inhibition of bacterial growth or modulation of biological pathways.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(7-Benzoyl-2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-4-methylbenzenesulfonamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its benzoyl group, in particular, enhances its potential as a therapeutic agent by increasing its ability to interact with biological targets.

Properties

Molecular Formula

C22H19NO5S

Molecular Weight

409.5 g/mol

IUPAC Name

N-(7-benzoyl-2,3-dihydro-1,4-benzodioxin-6-yl)-4-methylbenzenesulfonamide

InChI

InChI=1S/C22H19NO5S/c1-15-7-9-17(10-8-15)29(25,26)23-19-14-21-20(27-11-12-28-21)13-18(19)22(24)16-5-3-2-4-6-16/h2-10,13-14,23H,11-12H2,1H3

InChI Key

ATXWKJYQISBOKO-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NC2=CC3=C(C=C2C(=O)C4=CC=CC=C4)OCCO3

Origin of Product

United States

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